2,3-Dihydroxysuccinohydrazide
Vue d'ensemble
Description
2,3-Dihydroxysuccinohydrazide, also known as Tartaric acid dihydrazide or 2,3-Dihydroxybutanedihydrazide , is a chemical compound with the molecular formula C4H10N4O4 .
Synthesis Analysis
The synthesis of this compound involves the reaction of Dimethyl L-(+)-tartrate with Hydrazine hydrate. The reaction is initially stirred at room temperature for 2 hours and then refluxed with stirring for 12 hours .Molecular Structure Analysis
The molecular structure of this compound is characterized by a molecular formula of C4H10N4O4. It has an average mass of 178.147 Da and a monoisotopic mass of 178.070206 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.6±0.1 g/cm3, a boiling point of 724.8±60.0 °C at 760 mmHg, and a flash point of 392.2±32.9 °C. It has 8 hydrogen bond acceptors and donors, and 3 freely rotating bonds. Its polar surface area is 151 Ų .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
2,3-Dihydroxysuccinohydrazide and its derivatives have been explored for various biological activities. In particular, derivatives incorporating 4-hydroxycoumarin, hydrazine, and tartaric acid moieties have shown promise in inhibiting HIV-1 integrase and demonstrating anti-T. brucei and anti-mycobacterial activities. Such compounds represent a novel class of substances with potential therapeutic applications in treating infections and diseases caused by these pathogens (Manyeruke et al., 2019).
Applications in Glycoside Bond Synthesis
The compound has found utility in the synthesis of glycoside bonds, particularly in the assembly of 2,6-dideoxysugar glycosides. This methodology leverages 2,3-anhydrosugars as glycosylating agents, illustrating the versatility of this compound derivatives in organic synthesis and the potential for creating complex oligosaccharide structures (Hou & Lowary, 2009).
Antifungal and Antimicrobial Applications
Various derivatives of this compound have been synthesized and tested for antifungal and antimicrobial properties. For example, compounds synthesized from aryl substituted hydrazones of 4-fluorobenzoic acid hydrazide have shown significant inhibitory activity against clinical and standard Candida pathogens, highlighting their potential as antifungal agents (Koçyiğit-Kaymakçıoğlu et al., 2012).
Potential in Drug Discovery
The compound's derivatives have been implicated in the broader context of drug discovery, serving as intermediates or active components in developing new therapeutic agents. The research underscores the significance of structural diversity and bioactivity profiling in identifying novel drug candidates (Drews, 2000).
Tissue Engineering Materials
Beyond pharmaceuticals, this compound derivatives have been explored in the context of tissue engineering. Polymers and composites derived from these compounds have been investigated for their biodegradability, thermoprocessability, and suitability as biomaterials for medical devices and tissue engineering applications, demonstrating the compound's versatility beyond traditional drug discovery and into the realm of biomedical engineering (Chen & Wu, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
2,3-dihydroxybutanedihydrazide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O4/c5-7-3(11)1(9)2(10)4(12)8-6/h1-2,9-10H,5-6H2,(H,7,11)(H,8,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJZGXRFYKPSIM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NN)O)(C(=O)NN)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50970128 | |
Record name | 2,3-Dihydroxybutanedihydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54789-92-3, 80081-45-4 | |
Record name | NSC243481 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243481 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC57884 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57884 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3-Dihydroxybutanedihydrazonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50970128 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,R*)]-tartarohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.936 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.